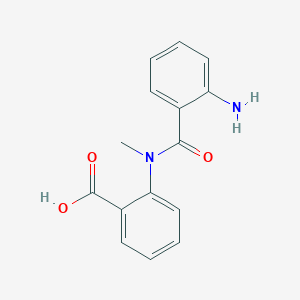

2-(N-methyl2-aminobenzamido)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-[(2-aminobenzoyl)-methylamino]benzoic acid |

InChI |

InChI=1S/C15H14N2O3/c1-17(13-9-5-3-7-11(13)15(19)20)14(18)10-6-2-4-8-12(10)16/h2-9H,16H2,1H3,(H,19,20) |

InChI Key |

RLLKKTKSHHPOQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Historical Evolution of Benzamide and Aminobenzoic Acid Chemical Structures

The structural components of 2-(N-methyl-2-aminobenzamido)benzoic acid—namely the benzamide (B126) and aminobenzoic acid frameworks—have rich histories that are foundational to organic and medicinal chemistry.

Benzamide (C₆H₅CONH₂) is the simplest amide derivative of benzoic acid and is recognized as a fundamental organic compound. wikipedia.org It exists as a white solid and is soluble in many organic solvents. wikipedia.org Historically, the chemistry of amides developed significantly in the 19th century, with chemists exploring their synthesis and reactivity. The synthesis of benzamide itself can be achieved through various methods, including the reaction of benzoyl chloride with ammonia. slideshare.net This foundational chemistry paved the way for the development of a vast array of substituted benzamides with diverse applications. slideshare.net

Aminobenzoic acids are aromatic compounds that contain both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. acs.orgnist.gov The relative positions of these two functional groups give rise to three structural isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). nist.govnih.gov PABA, in particular, gained prominence in the mid-20th century. Patented in 1943, it was one of the first active ingredients incorporated into sunscreens due to its ability to absorb UVB radiation. wikipedia.org Furthermore, PABA is a crucial intermediate in the biosynthesis of folic acid (vitamin B9) in many bacteria, a pathway that was famously targeted by sulfa drugs. nih.govnih.gov The study of aminobenzoic acid isomers has provided deep insights into how substituent position influences chemical properties and biological activity. acs.org

Structural Classification Within N Substituted Benzamides and Dicarboxylic Acid Derivatives

2-(N-methyl-2-aminobenzamido)benzoic acid can be classified based on its distinct structural features, which place it within two significant families of organic compounds.

Firstly, it is an N-substituted benzamide (B126) . The core benzamide structure involves a carbonyl group attached to a benzene (B151609) ring and a nitrogen atom. In a simple benzamide, the nitrogen is bonded to two hydrogen atoms (a primary amide). wikipedia.org In N-substituted benzamides, one or both of these hydrogens are replaced by other groups. nih.govopenstax.org In the case of the title compound, the amide nitrogen is substituted with a 2-carboxyphenyl group, and the nitrogen of the amino group on the other ring is substituted with a methyl group. This substitution pattern is crucial, as modifying the groups attached to the amide nitrogen is a common strategy in drug discovery to alter a molecule's physical, chemical, and biological properties. nih.gov

Secondly, the molecule is a derivative of a dicarboxylic acid . Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH). wikipedia.org The general formula can be written as HOOC-R-COOH, where R is an aliphatic or aromatic linker. wikipedia.org Although 2-(N-methyl-2-aminobenzamido)benzoic acid contains one free carboxylic acid group and an amide linkage, its precursor, 2-(2-aminobenzamido)benzoic acid, is synthesized from anthranilic acid, which has analogs that are dicarboxylic acids. Aromatic dicarboxylic acids, such as terephthalic acid, are major industrial commodities used in polymer production. wikipedia.org The presence of two acidic or potentially acidic groups influences the molecule's solubility, acidity, and ability to coordinate with metal ions. The relative proximity of the two carboxyl groups in dicarboxylic acids can lead to intramolecular interactions, affecting their acidity. libretexts.org

Below is an interactive data table summarizing the key properties of the parent structures.

General Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

Amide Bond Formation Strategies for the 2-(N-methyl-2-aminobenzamido)benzoic acid Core

The central challenge in synthesizing the target molecule is the efficient formation of the amide bond. This is typically achieved by coupling N-methylanthranilic acid with 2-aminobenzoic acid.

A primary strategy for forming the amide bond involves the activation of the carboxylic acid group of one of the precursors to make it more susceptible to nucleophilic attack by the amino group of the other. youtube.com This activation is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com A variety of coupling reagents have been developed for this purpose, each with its own advantages. nih.govresearchgate.net

Commonly used reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.govpeptide.com The addition of HOBt is known to minimize racemization during peptide synthesis. peptide.com Other potent coupling agents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU, which are widely employed in medicinal chemistry for their efficiency, though their cost and the generation of stoichiometric waste products are notable drawbacks. nih.govscispace.com The reaction typically involves activating one acid (e.g., N-methylanthranilic acid) with the coupling reagent to form a highly reactive intermediate, which then readily reacts with the amine (2-aminobenzoic acid) to yield the final amide product. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely used, cost-effective. Byproducts can be an issue (e.g., dicyclohexylurea from DCC). peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA, Et3N | High coupling efficiency, but generate phosphine (B1218219) oxide byproducts. |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | DIPEA, Et3N | Very efficient and fast reactions, commonly used for difficult couplings. nih.govscispace.com |

This table is generated based on information from multiple sources. nih.govpeptide.comscispace.com

To enhance efficiency and reduce the number of synthetic steps and purification processes, multi-component and one-pot reactions are highly valuable. A one-pot method for preparing 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been developed, achieving high yields (84%–99%). sioc-journal.cn This strategy can be adapted for the synthesis of the N-methylated target compound. Such a process might involve the reaction of isatoic anhydride (B1165640) with another equivalent of anthranilic acid under specific conditions. sioc-journal.cnresearchgate.net

Another approach involves the direct assembly of benzoyl chlorides, aryl iodides, and o-aminophenols in a step-economical multicomponent reaction, although this specific example leads to o-arylated benzamides. acs.orgacs.org The principles of one-pot synthesis can also be applied by generating an intermediate thioester from a carboxylic acid, which then reacts in the same pot to form the amide bond, representing a green and time-saving methodology. rsc.org

Precursor Synthesis via Isatoic Anhydride Ring Opening

Isatoic anhydride is a versatile and common precursor for the synthesis of anthranilic acid derivatives. wikipedia.org It is prepared from anthranilic acid and phosgene. wikipedia.orgorgsyn.org The ring of isatoic anhydride is susceptible to nucleophilic attack, making it an excellent starting material for generating the necessary precursors for the final compound.

The reaction of isatoic anhydride with amines leads to the opening of the anhydride ring to form 2-aminobenzamides. wikipedia.org Specifically, reacting isatoic anhydride with methylamine (B109427) would be a direct route to N-methyl-2-aminobenzamide. To obtain the N-methylanthranilic acid precursor, isatoic anhydride can be N-methylated first, followed by hydrolysis. A process for preparing N-methylisatoic anhydride involves reacting the N-sodium salt of isatoic anhydride with an alkylating agent. google.com Alternatively, direct hydrolysis of isatoic anhydride yields anthranilic acid. wikipedia.orgsciencemadness.org The ring-opening reaction can be facilitated by bases like potassium carbonate or lithium hydroxide. researchgate.net

Table 2: Reactions of Isatoic Anhydride

| Reactant | Product | Significance for Precursor Synthesis |

|---|---|---|

| Water (Hydrolysis) | Anthranilic Acid + CO2 | Provides the 2-aminobenzoic acid precursor. wikipedia.org |

| Alcohols (Alcoholysis) | Alkyl Anthranilate + CO2 | Can be a starting point for N-methylation. wikipedia.org |

| Amines (Aminolysis) | 2-Aminobenzamides | Provides a route to substituted anthranilamides. researchgate.net |

This table is generated based on information from multiple sources. wikipedia.orggoogle.comresearchgate.net

N-Methylation Techniques and Selectivity Considerations

Introducing the methyl group onto the nitrogen atom can be achieved at different stages of the synthesis, and the choice of method impacts selectivity. N-methylation can be performed on anthranilic acid or its esters before the amide coupling step. S-adenosyl methionine (SAM) is a biological methyl group donor used by the enzyme anthranilate N-methyl transferase (NMT) for this purpose. jmb.or.krjmb.or.kr In chemical synthesis, reagents like methyl iodide or dimethyl sulfate (B86663) are commonly used. google.com

A key challenge is achieving selective N-methylation over O-methylation of the carboxylic acid group or methylation of the other nitrogen atom in the final molecule. One strategy involves the reaction of isatoic anhydride with a base like potassium hydroxide, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate, which can lead to the formation of N-methylisatoic anhydride or its ring-opened ester derivative, methyl N-methylanthranilate. google.com Heterogeneous Ni catalysts have also been explored for selective mono-N-methylation of amines using methanol (B129727) as the methylating agent. rsc.org More recently, biocatalytic methods using engineered methyltransferases have shown high regioselectivity for the N-methylation of various N-heterocycles, which could be a promising approach for complex substrates. nih.gov

Eco-Friendly and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For amide bond formation, this includes solvent-free reactions, the use of greener catalysts, and microwave-assisted synthesis. scispace.commdpi.comsemanticscholar.org A green method for amide synthesis involves the direct reaction of a carboxylic acid and urea (B33335) using boric acid as a simple and readily available catalyst under solvent-free conditions. semanticscholar.orgbohrium.com This approach is rapid and generates minimal waste. semanticscholar.org

Microwave-assisted direct amidation of carboxylic acids and amines using ceric ammonium (B1175870) nitrate (B79036) as a catalyst also presents a rapid, solvent-free, and efficient green protocol. mdpi.com Furthermore, using activated silica (B1680970) as a catalyst for direct amide bond formation has been investigated, with efforts to expand its substrate scope and apply it to the synthesis of pharmaceutically relevant molecules. whiterose.ac.uk These sustainable principles could be applied to the synthesis of 2-(N-methyl-2-aminobenzamido)benzoic acid by reacting N-methylanthranilic acid and 2-aminobenzoic acid under solvent-free heating or with a green catalyst to reduce environmental impact.

Regioselective and Stereoselective Synthetic Pathways

For complex derivatives of 2-(N-methyl-2-aminobenzamido)benzoic acid, controlling the position of substituents (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is crucial. Regioselective synthesis can be achieved by using directing groups in C-H activation reactions or by exploiting the inherent electronic and steric differences in the substrates. acs.orgacs.org For instance, palladium-catalyzed C-H arylation of benzamides can be directed to the ortho position. acs.org

While the target molecule itself is not chiral, related benzamides can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, in this case, the C-N amide bond. rsc.orgnih.gov The synthesis of such C-N atropisomeric amides with high selectivity is an active area of research. rsc.orgwhiterose.ac.uk Novel strategies have been developed based on intramolecular acyl transfer, where the reaction proceeds under kinetic control to yield a single atropisomer with high selectivity. rsc.orgwhiterose.ac.ukrsc.org These advanced methods allow for the construction of structurally complex and stereochemically defined molecules that could be analogues of 2-(N-methyl-2-aminobenzamido)benzoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

While specific experimental NMR data for 2-(N-methyl-2-aminobenzamido)benzoic acid is not widely published, the expected chemical shifts can be predicted based on its structure and comparison with analogous compounds like N-methylanthranilic acid and other substituted benzoic acids. nist.govnist.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the amine (NH₂) proton, and the carboxylic acid (COOH) proton. The eight aromatic protons on the two benzene (B151609) rings would appear in the typical downfield region of approximately 6.5-8.2 ppm. Their specific shifts and splitting patterns (doublets, triplets, or multiplets) would depend on their position relative to the electron-donating amino group and the electron-withdrawing amide and carboxyl groups. The N-methyl group (N-CH₃) protons would likely appear as a sharp singlet further upfield, estimated to be around 2.8-3.5 ppm. The labile protons of the primary amine (NH₂) and the carboxylic acid (COOH) would also produce singlets, with the carboxylic proton being significantly downfield (potentially >10 ppm), and their positions could vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data. It is expected to show 15 distinct carbon signals, accounting for the molecular formula C₁₅H₁₄N₂O₃. sigmaaldrich.com The carbonyl carbons of the amide and carboxylic acid groups would be the most downfield, typically in the 165-175 ppm range. The twelve aromatic carbons would resonate between approximately 110 and 150 ppm. The N-methyl carbon would be found in the upfield region, likely around 30-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 (singlet, broad) | 168 - 175 | Labile proton, shift is concentration and solvent dependent. |

| Amide Carbonyl (-C=O) | - | 165 - 172 | Quaternary carbon. |

| Aromatic (C-H, C-N, C-C) | 6.5 - 8.2 (multiplets) | 110 - 150 | Complex region with overlapping signals for 8 protons and 12 carbons. |

| Primary Amine (-NH₂) | Variable (singlet, broad) | - | Labile protons, may exchange with solvent. |

| N-Methyl (-NCH₃) | 2.8 - 3.5 (singlet) | 30 - 40 | Sharp signal characteristic of a methyl group on a nitrogen atom. |

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 2-(N-methyl-2-aminobenzamido)benzoic acid, COSY would reveal the coupling networks within each of the two aromatic rings, helping to distinguish the protons on one ring from the other and confirm their relative positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal. It would also show a clear correlation between the N-methyl proton singlet and the N-methyl carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(N-methyl-2-aminobenzamido)benzoic acid is expected to display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretching vibrations of the primary amine would likely appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching region would be particularly informative, with two expected bands: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the amide carbonyl (around 1650-1680 cm⁻¹). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C=C bonds in the benzene rings would be prominent.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (very broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 |

| Amide (-CONH-) | C=O Stretch (Amide I) | 1650 - 1680 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

For 2-(N-methyl-2-aminobenzamido)benzoic acid (C₁₅H₁₄N₂O₃), the exact molecular weight is 270.29 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 270.

The fragmentation pattern would provide evidence for the structure. Key fragmentation pathways would likely involve the cleavage of the amide and carboxylic acid groups.

Loss of a hydroxyl radical (•OH): A peak at m/z 253 ([M-17]⁺) from the carboxylic acid group.

Loss of a carboxyl group (•COOH): A peak at m/z 225 ([M-45]⁺).

Cleavage of the amide C-N bond: This could lead to several key fragments, such as an ion at m/z 120 corresponding to [C₇H₆NO]⁺ (the 2-aminobenzoyl cation) or an ion at m/z 150 corresponding to [C₈H₈NO₂]⁺ (the N-methyl aminobenzoic acid radical cation).

Predicted Major Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 270 | [C₁₅H₁₄N₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 253 | [M - •OH]⁺ | Loss of hydroxyl from COOH |

| 225 | [M - •COOH]⁺ | Loss of carboxyl group |

| 150 | [C₈H₈NO₂]⁺ | Cleavage at amide bond |

| 120 | [C₇H₆NO]⁺ | Cleavage at amide bond |

Solid-State Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 2-(N-methyl-2-aminobenzamido)benzoic acid has not been reported in publicly accessible databases, analysis of related structures like 2-acetylamino-benzoic acid provides insight into the likely solid-state conformation. researchgate.net It is expected that the molecule would exhibit extensive intermolecular hydrogen bonding. The carboxylic acid groups would likely form hydrogen-bonded dimers with neighboring molecules (O-H···O). Additionally, the primary amine (N-H) and the amide (N-H) protons, along with the carbonyl oxygens, could participate in a complex network of hydrogen bonds, stabilizing the crystal lattice. The dihedral angle between the two phenyl rings would be a key structural parameter, influenced by steric hindrance and the packing forces within the crystal.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly sensitive to conjugated systems and chromophores.

The structure of 2-(N-methyl-2-aminobenzamido)benzoic acid contains several chromophores: the two benzene rings, the carbonyl groups, and the amino group. These conjugated systems are expected to result in strong UV absorption. Drawing an analogy with 2-aminobenzoic acid, which has absorption maxima (λ_max) around 250 nm and 330-340 nm, similar absorption bands would be expected for the title compound. nist.gov The exact positions and intensities of these bands would be modulated by the presence of the N-methyl and the second benzoyl group, which extend the conjugated system. The spectrum would likely show complex, overlapping bands characteristic of molecules with multiple interacting chromophores.

Computational and Theoretical Investigations of 2 N Methyl2 Aminobenzamido Benzoic Acid

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. It is extensively used to determine molecular geometries, electronic properties, and spectroscopic signatures.

The first step in the theoretical investigation of a molecule is typically the optimization of its geometry to find the most stable three-dimensional structure. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), scientists can locate energy minima on the potential energy surface, which correspond to stable conformers of the molecule.

Table 1: Representative Theoretical Bond Parameters for Benzoic Acid Derivatives This table presents typical bond length and angle values obtained from DFT calculations on related benzoic acid structures to illustrate the type of data generated.

| Parameter | Typical Calculated Value (B3LYP) |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| N-H Bond Length | ~1.01 Å |

| C-N Bond Length | ~1.38 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| O=C-O Angle | ~123° |

| C-C-O Angle | ~118° |

| C-N-C Angle | ~125° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. utexas.edulibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. libretexts.orgresearchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. For aromatic compounds, the HOMO is often a π-orbital located on the electron-rich parts of the molecule, while the LUMO is typically a π*-antibonding orbital. researchgate.net Analysis of the HOMO-LUMO gap helps in predicting the sites of electrophilic and nucleophilic attack and understanding intramolecular charge transfer (ICT) processes. researchgate.net Although specific HOMO-LUMO energy values for 2-(N-methyl-2-aminobenzamido)benzoic acid are not available in the reviewed literature, this type of analysis is fundamental for assessing its reactivity profile.

Table 2: Key Reactivity Indices Derived from HOMO-LUMO Energies This table explains global reactivity descriptors that can be calculated from DFT outputs.

| Reactivity Index | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

DFT calculations can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes of the molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral bands to the corresponding molecular motions. Studies on related molecules like 2-, 3-, and 4-aminobenzoic acids have shown a strong correlation between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman spectra. researchgate.net

Similarly, NMR chemical shifts can be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical ¹H and ¹³C NMR spectra help in assigning peaks in experimental spectra and can confirm the proposed molecular structure. researchgate.net While experimental NMR data exists for structurally similar compounds like methyl 2-(methylamino)benzoate chemicalbook.com and various benzoic acid derivatives rsc.org, specific simulated spectra for 2-(N-methyl-2-aminobenzamido)benzoic acid are not presently found in the literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT is excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes over time and how it interacts with its environment, such as solvent molecules. nih.govnih.gov

For 2-(N-methyl-2-aminobenzamido)benzoic acid, MD simulations could be employed to explore its conformational landscape in different solvents, identifying the most populated conformers and the energy barriers for conversion between them. Furthermore, MD can shed light on the stability of intermolecular interactions, such as the formation of hydrogen-bonded dimers in solution. ucl.ac.ukmdpi.com Such simulations are crucial for understanding how the solvent influences the molecule's structure and dynamics, which in turn affects its properties and reactivity. ucl.ac.uk

Ab Initio and Semi-Empirical Quantum Chemical Methods for Electronic Structure

Beyond DFT, other quantum chemical methods are available for studying electronic structure. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without using empirical parameters. They can offer higher accuracy than DFT for certain properties but are computationally much more demanding.

On the other end of the spectrum, semi-empirical methods (like AM1, PM3, and MOPAC) use parameters derived from experimental data to simplify calculations. uwosh.edu They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems, though with lower accuracy. The choice of method depends on the desired balance between accuracy and computational feasibility for the specific research question.

Exploration of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The structure of 2-(N-methyl-2-aminobenzamido)benzoic acid features several functional groups capable of forming non-covalent interactions, which are critical in determining its physical properties and how it interacts with other molecules.

Hydrogen Bonding: The molecule contains hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carbonyl oxygens and the nitrogen atoms). Intramolecular hydrogen bonds, for instance between the amide hydrogen and the carboxylic oxygen, could play a role in stabilizing specific conformations. nih.govquora.com Intermolecular hydrogen bonds are also highly probable, leading to the formation of dimers or larger aggregates, a common feature for carboxylic acids. nih.govucl.ac.uk

Pi-Stacking: The two benzene (B151609) rings in the molecule can interact through π-π stacking. ucl.ac.uk These interactions, which can be in a face-to-face or T-shaped arrangement, contribute significantly to the stability of the crystal structure and molecular aggregates in solution. nih.govchemrxiv.org

Computational methods like DFT (with dispersion corrections), Symmetry-Adapted Perturbation Theory (SAPT), or the Atoms in Molecules (AIM) theory can be used to quantify the strength and nature of these weak interactions, providing a deeper understanding of the supramolecular chemistry of 2-(N-methyl-2-aminobenzamido)benzoic acid. mdpi.com

Chemical Derivatization and Analog Synthesis of 2 N Methyl2 Aminobenzamido Benzoic Acid

Strategic Modifications at the Carboxyl Functionality

The carboxylic acid group is a prime site for modification, readily undergoing reactions to form esters and amides. These transformations can significantly alter the compound's polarity, solubility, and interaction with biological targets.

Esterification: The conversion of the carboxyl group to an ester is a fundamental derivatization strategy. This can be achieved through classic Fischer esterification with various alcohols under acidic catalysis or by reaction with alkyl halides in the presence of a base. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. These reactions are often high-yielding and allow for the introduction of a wide range of alkyl or aryl groups.

Amide Formation: The synthesis of amides from the carboxyl group introduces new hydrogen bonding capabilities and structural diversity. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. masterorganicchemistry.com Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can directly facilitate amide bond formation between the carboxylic acid and an amine under milder conditions. nih.govchemistrytalk.org This method is particularly useful for coupling with sensitive amines or amino acid esters.

Table 1: Examples of Carboxyl Group Derivatization This table is illustrative and based on common organic reactions.

| Reactant | Reagents | Product Type |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methyl Ester |

| Benzylamine | EDCI, HOBT | N-Benzyl Amide |

| Ethyl Iodide | K₂CO₃ | Ethyl Ester |

| Aniline | SOCl₂, then Aniline | N-Phenyl Amide |

Functional Group Transformations on the Amine and Amide Centers

The nitrogen centers in the molecule—the primary aromatic amine and the tertiary amide—offer additional sites for chemical modification, although their reactivity differs significantly.

The primary amine of the aminobenzamide moiety is a nucleophilic center that can be readily alkylated or acylated.

N-Alkylation: Introduction of alkyl groups can be achieved by reacting the compound with alkyl halides in the presence of a base. nih.gov For example, reductive amination with aldehydes or ketones provides another route to N-alkylated products. These modifications can influence the steric and electronic properties of the molecule.

N-Acylation: The amine can be acylated using acyl chlorides or anhydrides to form a new amide linkage. This is a common strategy to introduce a variety of substituents and is often used in the synthesis of biologically active molecules. nih.gov

The tertiary amide bond is significantly less reactive than the primary amine. masterorganicchemistry.com However, it can undergo certain transformations under specific conditions:

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the tertiary amide to a tertiary amine, fundamentally altering the core structure of the molecule. chemistrytalk.org

Hydrolysis: While generally stable, the amide bond can be cleaved under harsh acidic or basic conditions, leading to the decomposition of the molecule into its constituent parts: 2-(methylamino)benzoic acid and anthranilic acid.

Aromatic Substitution Reactions on the Benzoic Acid and Aminobenzamide Moieties

The two benzene (B151609) rings are susceptible to electrophilic aromatic substitution, but the position of substitution is directed by the existing functional groups. youtube.com

On the Aminobenzamide Moiety: The primary amino group (-NH₂) is a powerful activating group and an ortho-, para-director. youtube.com Therefore, electrophilic substitution reactions such as halogenation (using Br₂ or Cl₂) or nitration (using HNO₃/H₂SO₄) are expected to occur predominantly at the positions ortho and para to the amine. The steric hindrance and electronic effects of the adjacent amide linkage will influence the regioselectivity. For instance, chlorination of related aminobenzoic acid derivatives has been demonstrated. google.com

On the Benzoic Acid Moiety: This ring is substituted with a deactivating, meta-directing carboxyl group (-COOH) and an activating, ortho-, para-directing N-acylamino group [-N(CH₃)C(=O)R]. youtube.com The directing effects of these two groups are opposed. The outcome of an electrophilic substitution reaction will depend on the reaction conditions and the relative activating/deactivating strengths of the substituents. Generally, the activating group's influence is stronger, potentially directing incoming electrophiles to the positions ortho or para to the nitrogen atom.

Cyclization Reactions to Form Fused Heterocyclic Systems

The structure of 2-(N-methyl-2-aminobenzamido)benzoic acid is pre-organized for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, most notably quinazolinones. Quinazolinones are a class of compounds with significant interest in medicinal chemistry. researchgate.netnih.gov

The synthesis of quinazolinone derivatives can often be achieved by the condensation of o-aminobenzamides with various reagents. researchgate.netrhhz.net In the case of the title compound, intramolecular cyclization could be induced under thermal or acidic conditions. For example, heating could promote a condensation reaction between the primary amine and the carboxylic acid group, eliminating a molecule of water to form a tricyclic fused system. Another possibility involves the reaction with a one-carbon source, such as formaldehyde (B43269) or formic acid, which can facilitate the cyclization of the aminobenzamide portion to form a quinazolinone ring. researchgate.net The attempted N-alkylation of similar structures has also been shown to unexpectedly yield quinazolinones. nih.gov

Table 2: Potential Cyclization Products This table describes hypothetical products based on known reactions of related compounds.

| Reaction Condition | Reacting Groups | Resulting Heterocycle |

|---|---|---|

| Thermal Dehydration | -NH₂ and -COOH | Fused Dibenzodiazepine-dione system |

| Reaction with Aldehyde (e.g., R-CHO) | Aminobenzamide moiety | Substituted Quinazolinone |

Synthesis of Conjugates and Probes for Mechanistic Studies

To investigate its mechanism of action or track its distribution in biological systems, 2-(N-methyl-2-aminobenzamido)benzoic acid can be derivatized to form conjugates and probes. The primary amine and carboxylic acid functionalities are ideal handles for attaching reporter groups.

Fluorescent Labeling: The primary amine can be reacted with fluorescent dyes that contain an isothiocyanate or N-hydroxysuccinimide (NHS) ester group. Similarly, the carboxylic acid can be coupled to an amine-containing fluorophore using carbodiimide (B86325) chemistry. This allows for the visualization of the molecule in cellular or biochemical assays. The use of 2-aminobenzamide (B116534) as a fluorescent label for sugars is a well-established technique. researchgate.net

Biotinylation: For use in affinity purification or pull-down assays, the molecule can be conjugated to biotin (B1667282). Biotin-NHS ester can be reacted with the primary amine, or a version of biotin containing a free amine can be coupled to the carboxylic acid.

Conjugation to Biomolecules: The carboxylic acid can be activated and coupled to amine groups on proteins or other biomolecules to study interactions. conicet.gov.ar This approach is useful for creating tools to identify binding partners or to develop targeted therapeutic agents.

Mechanistic Studies and Biological Target Interactions of 2 N Methyl2 Aminobenzamido Benzoic Acid Derivatives

Reaction Mechanism Elucidation in Organic Transformations

The synthesis of 2-(N-methyl-2-aminobenzamido)benzoic acid and its derivatives often involves standard amide bond formation, or amidization. A common synthetic route is the reaction of a carboxylic acid with an amine. For instance, benzoic acid can react with a primary amine like methylamine (B109427) in a condensation reaction to form an N-substituted amide and water. youtube.com The mechanism proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, forming an unstable tetrahedral intermediate which then eliminates a molecule of water to yield the stable amide product. mdpi.com

More complex syntheses, such as the Ullmann condensation, are also employed. This involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. For the synthesis of N-phenyl anthranilic acid analogs, Ullmann condensation conditions have been optimized using dimethylformamide (DMF) as a solvent or in a solid phase. researchgate.net Another sophisticated method is the Buchwald–Hartwig coupling, where substituted aminobenzoic acid is reacted with an aryl halide (like 2-iodoanisole) to produce intermediates that can be further cyclized into more complex heterocyclic structures. mdpi.com These reactions provide versatile pathways to a wide array of derivatives, allowing for systematic modifications to explore their biological activities.

Structure-Activity Relationship (SAR) Analysis for Biological Potency

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule influences its biological potency. For derivatives of aminobenzoic acid, SAR studies have revealed key insights into the features that govern their activity against various biological targets.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For aminobenzoic acid derivatives, several key pharmacophoric features have been identified:

The Aromatic Core: A central phenyl ring is often critical for enhancing hydrophobic interactions with hydrophobic amino acid residues within the binding pockets of target proteins. The planarity of this sp2-hybridized system facilitates effective binding. iomcworld.comresearchgate.net

Hydrogen Bonding Groups: The carboxylic acid group and the amide linkage are crucial as they can act as both hydrogen bond donors and acceptors. These interactions, along with those from other substituents like hydroxyls or amines, can form moderately strong hydrogen bonds with target receptors, conferring potent bioactivity. iomcworld.comresearchgate.net

Substituent Effects: The nature and position of substituents on the aromatic rings significantly modulate activity. For example, in some series, electron-withdrawing groups like bromo or nitro have been shown to increase antimicrobial or enzyme-inhibitory activity. mdpi.comchitkara.edu.in Conversely, hydrophilic substituents on the phenyl ring can be necessary to facilitate interactions with polar amino acid residues near a target's mutation site. iomcworld.comresearchgate.net

Computational methods like molecular docking and in silico modeling are powerful tools for predicting the binding affinity and interaction patterns of ligands with their target proteins, thereby guiding SAR studies. nih.govnih.govscispace.com

Molecular docking studies on various aminobenzoic acid derivatives have successfully predicted their binding modes within the active sites of enzymes like dihydrofolate reductase (DHFR), cholinesterases, and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.netmdpi.com These studies calculate a binding affinity or docking score, often expressed as Gibbs free energy (ΔG), which suggests the stability of the ligand-protein complex. For instance, docking studies of aminobenzoic acid derivatives against cholinesterase enzymes revealed binding energies (ΔG) as low as -9.54 kcal/mol for acetylcholinesterase and -5.53 kcal/mol for butyrylcholinesterase, correlating well with their experimentally determined inhibitory potentials. researchgate.net

These models visualize crucial interactions, such as:

Hydrogen bonds between the ligand's functional groups (e.g., carbonyls, amines) and specific amino acid residues in the active site (e.g., Asn46 in DHFR). researchgate.net

Hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues of the target protein. iomcworld.comresearchgate.net

Pi-pi stacking interactions between aromatic systems.

The predictive value of these computational models has been demonstrated by the correlation between high in silico scores and potent biological activity observed in in vitro assays. mdpi.compensoft.net

| Compound Series | Target Protein | Key Finding/Parameter | Reference |

|---|---|---|---|

| 2 & 3-(4-aminobenzamido) benzoic acid derivatives | DHFR | Designed based on pharmacophore of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N-methylglycine. | researchgate.net |

| 2-, 3- and 4-aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Binding Energy (ΔG) = -9.54 Kcal/mol for the most potent inhibitor. | researchgate.net |

| 2-, 3- and 4-aminobenzoic acid derivatives | Butyrylcholinesterase (BChE) | Binding Energy (ΔG) = -5.53 Kcal/mol for the most potent inhibitor. | researchgate.net |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Derivatives showed better binding affinity with the COX-2 receptor than the parent compound. | mdpi.com |

| Benzoic acid derivatives | trans-sialidase | The para-amino-meta-nitrobenzoic acid core showed a relevant role in enzyme inhibition. | mdpi.com |

Enzyme Inhibition Mechanisms (e.g., Cholinesterase, HSP90)

Derivatives of aminobenzoic acid have been investigated as inhibitors of several key enzymes implicated in disease.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. researchgate.net Various aminobenzoic acid derivatives have demonstrated potent inhibitory activity against these enzymes. Studies have reported IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) as low as 1.66 µM against AChE and 2.67 µM against BChE for different derivatives. mdpi.comresearchgate.net More complex analogs, such as certain naphthoxazoles, have achieved even higher potency with an IC₅₀ of 58 nM against AChE, acting through a mixed-type inhibition mechanism. nih.gov SAR studies indicate that the position of the amino and carboxyl groups (para-substitution being more active than meta) and the nature of other substituents are key determinants of potency. mdpi.com

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. nih.govnih.gov Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Novel 2-aminobenzamides have been developed as potent HSP90 inhibitors. researchgate.net These compounds competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90. nih.govresearchgate.net This inhibition disrupts the chaperone cycle, leading to the ubiquitination and proteasomal degradation of client proteins, ultimately causing cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org

| Compound/Analog Series | Target Enzyme | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Aminobenzoic acid derivative (5b) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 µM | researchgate.net |

| Aminobenzoic acid derivative (2c) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM | researchgate.net |

| 4-(Naphtho[1,2-d] mdpi.comiomcworld.comoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | nih.gov |

| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Acetylcholinesterase (AChE) | 7.49 ± 0.16 µM | mdpi.com |

| 2-(arylthio)benzoic acid derivative (8c) | FTO Demethylase | 0.3 ± 0.1 μM | researchgate.net |

| Indazol-4-one 2-aminobenzamide (B116534) (SNX-2112) | HSP90 (Her2 degradation) | 11 nM | researchgate.net |

Investigation of Molecular Recognition and Binding Events

The biological effect of an inhibitor is predicated on its specific recognition and binding to the target molecule. This process is governed by a combination of intermolecular forces. In the case of aminobenzamide derivatives, both computational and experimental methods have shed light on these events.

Molecular docking studies consistently show that hydrogen bonding and hydrophobic interactions are the primary forces driving molecular recognition. For example, the binding of pyrazole-scaffold inhibitors to the N-terminal domain of HSP90 involves a network of hydrogen bonds with key residues like Asp79 and Gly83, often mediated by a water molecule. nih.gov The aryl rings of the inhibitors fit into hydrophobic pockets within the active site. nih.gov

X-ray crystallography provides definitive experimental evidence of these binding events. For the related compound 2-methyl-4-(2-methylbenzamido)benzoic acid, crystallographic analysis revealed that intermolecular N–H⋯O hydrogen bonds link molecules into chains, while pairs of O–H⋯O hydrogen bonds between the carboxylic acid groups form inversion-related dimers. nih.gov This demonstrates the strong propensity of the core aminobenzoic acid structure to form specific, directional hydrogen bonds, a key feature in its recognition by biological targets.

Cellular Pathway Modulation by Related Compounds (e.g., destabilization of client proteins)

The interaction of a compound with its molecular target often triggers a cascade of downstream cellular events. A prime example is the effect of HSP90 inhibitors on cellular pathways. Inhibition of HSP90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins. nih.govnih.govresearchgate.net

Studies on 2-aminobenzamide and related HSP90 inhibitors have confirmed this mechanism of action. Treatment of cancer cells with these compounds results in the pronounced suppression and destabilization of key HSP90 client proteins, including:

Oncogenic receptor tyrosine kinases like HER2, EGFR, and c-MET. rsc.org

Key signaling kinases such as AKT and Raf-1. nih.govnih.govrsc.org

Cell cycle regulators like CDK4. nih.govrsc.org

A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP70. researchgate.netrsc.org The observation of client protein degradation and HSP70 induction in cells treated with these aminobenzamide derivatives provides strong evidence that their antiproliferative effects are mediated through the modulation of the HSP90 pathway. researchgate.netrsc.org This ultimately leads to outcomes such as cell cycle arrest and dose-dependent cell death. rsc.org

Advanced Research Applications of 2 N Methyl2 Aminobenzamido Benzoic Acid in Chemical Science

Role as a Synthetic Intermediate for Complex Molecules

The structural architecture of 2-(N-methyl-2-aminobenzamido)benzoic acid makes it a valuable precursor in the synthesis of more complex molecular entities, particularly heterocyclic compounds. N-acylanthranilic acids, a class of compounds to which 2-(N-methyl-2-aminobenzamido)benzoic acid belongs, are well-established intermediates in the synthesis of quinazolinones. nih.govnih.gov The synthesis of these fused heterocyclic systems often involves the acylation of anthranilic acid followed by cyclization. nih.govresearchgate.net

A common synthetic route to 4(3H)-quinazolinones involves the initial acylation of an anthranilic acid, which is then cyclized with acetic anhydride (B1165640) to form a benzoxazinone intermediate. This intermediate can subsequently react with various amines to yield the desired quinazolinone derivatives. nih.gov In a similar fashion, 2-(N-methyl-2-aminobenzamido)benzoic acid could theoretically serve as a precursor to a variety of substituted quinazolinones and other related heterocyclic systems. The presence of the N-methyl group and the additional aminobenzamido moiety offers potential for the synthesis of novel and structurally diverse compounds with potential biological activities.

While direct literature on the use of 2-(N-methyl-2-aminobenzamido)benzoic acid is limited, the established reactivity of N-acylanthranilic acids provides a strong basis for its application in the construction of complex molecular frameworks. For instance, a related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, is utilized as an intermediate in the preparation of pharmaceutically active benzazepine compounds. nih.gov This highlights the potential of such N-acylated aminobenzoic acids in medicinal chemistry and drug discovery.

Supramolecular Assemblies and Self-Assembling Systems

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The molecular structure of 2-(N-methyl-2-aminobenzamido)benzoic acid possesses key functional groups capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces behind self-assembly.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the amide linkage can also participate in hydrogen bonding. The two benzene (B151609) rings provide opportunities for π-π stacking interactions. These features suggest that 2-(N-methyl-2-aminobenzamido)benzoic acid has the potential to form well-defined supramolecular assemblies.

Studies on related aminobenzoic acid derivatives have demonstrated their ability to form intricate supramolecular structures. For example, the crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid reveals that intermolecular N-H···O hydrogen bonds link the molecules into chains, and pairs of intermolecular O-H···O hydrogen bonds between carboxylic acid groups lead to the formation of dimers. nih.gov Similarly, p-aminobenzoic acid (PABA) has been shown to form oriented, needle-like crystals through directional freezing, highlighting its self-assembly properties. rsc.orgnih.gov The control over crystal morphology and thermodynamic properties in these systems underscores the potential for designing novel materials with specific functions based on the self-assembly of such molecules.

While specific research on the supramolecular assemblies of 2-(N-methyl-2-aminobenzamido)benzoic acid is not yet prevalent, the principles of crystal engineering and the observed behavior of analogous compounds strongly suggest its capacity for forming ordered supramolecular structures.

Development as Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to enhance its detection or separation in techniques like high-performance liquid chromatography (HPLC). The functional groups present in 2-(N-methyl-2-aminobenzamido)benzoic acid, particularly the carboxylic acid and the secondary amine, suggest its potential as a derivatization reagent.

Although direct applications of 2-(N-methyl-2-aminobenzamido)benzoic acid as a derivatizing agent are not extensively documented, the principles of derivatization chemistry provide a basis for its potential use. For instance, the carboxylic acid group could be activated and reacted with fluorescent or UV-active amines to label them for sensitive detection. Conversely, the secondary amine could potentially react with reagents targeting amines.

The broader class of aminobenzoic acids and their derivatives have been explored in this context. For example, 2-aminobenzamide (B116534) is used as a fluorescent label for glycans in HPLC analysis. While this is a related but different molecule, it illustrates the utility of the aminobenzoyl moiety in creating detectable derivatives for analytical purposes. The development of new derivatization reagents is an ongoing area of research aimed at improving the sensitivity and selectivity of analytical methods.

Contributions to Chemoinformatics and Database Development (related to drug-like properties)

Chemoinformatics involves the use of computational methods to analyze chemical data, predict properties of molecules, and aid in the design of new compounds with desired characteristics, such as drug-like properties. Quantitative Structure-Activity Relationship (QSAR) studies, a key component of chemoinformatics, aim to correlate the chemical structure of compounds with their biological activity.

The physicochemical properties of a molecule are crucial in determining its drug-likeness. For the related compound 2-Amino-N-methylbenzamide, some computed properties are available in public databases like PubChem. nih.gov These properties, such as molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, are used to assess a compound's potential as an orally available drug based on guidelines like Lipinski's Rule of Five.

Below is a table of predicted drug-like properties for 2-(N-methyl-2-aminobenzamido)benzoic acid based on its structure and comparison with related compounds.

| Property | Predicted Value/Comment |

| Molecular Weight | 270.28 g/mol |

| XLogP3 | Likely to be in an acceptable range for drug-likeness |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Lipinski's Rule of Five | Likely to comply |

These predicted properties suggest that 2-(N-methyl-2-aminobenzamido)benzoic acid has a favorable profile for further investigation as a potential drug candidate or as a scaffold for the development of new therapeutic agents.

Exploration in Coordination Chemistry and Metal Complexation

The presence of multiple potential donor atoms (oxygen atoms of the carboxylate and amide groups, and the nitrogen atoms of the amine and amide groups) in 2-(N-methyl-2-aminobenzamido)benzoic acid makes it an interesting ligand for the formation of metal complexes. The study of such complexes is a central part of coordination chemistry and has applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Research on various aminobenzoic acid derivatives has demonstrated their ability to form stable complexes with a wide range of metal ions. researchgate.net For example, lanthanide complexes with aminobenzoic acid derivatives have been synthesized and characterized for their luminescent properties. nih.govresearchgate.net These studies have shown that the aminobenzoic acid ligands can effectively sensitize the luminescence of lanthanide ions, making them suitable for applications in lighting and displays. nih.gov

The coordination mode of aminobenzoic acids can vary depending on the metal ion, the position of the amino group, and the reaction conditions. They can act as monodentate, bidentate, or bridging ligands. The N-acyl substitution in 2-(N-methyl-2-aminobenzamido)benzoic acid introduces additional coordination sites and steric factors that could lead to the formation of novel complex structures with unique properties.

The table below summarizes some examples of metal complexes formed with aminobenzoic acid derivatives, illustrating the potential of this class of ligands in coordination chemistry.

| Ligand | Metal Ion(s) | Key Features of the Complex |

| m-Aminobenzoic acid | Cu(II), Pb(II), Zn(II), Mn(II), Co(II), Cd(II), Ni(II) | Formation of tetrahedral and octahedral complexes with coordination through the amine nitrogen and carboxylate oxygen. nih.gov |

| Dansyl-N-methyl-aminobenzoic acid | Er(III), Nd(III) | Luminescent lanthanide complexes with strong near-infrared emission. researchgate.net |

| 3-Dimethylaminobenzoic acid | Gd(III), Tb(III) | Dimeric lanthanide complexes forming supramolecular structures through hydrogen bonding. nih.gov |

The rich coordination chemistry of aminobenzoic acids suggests that 2-(N-methyl-2-aminobenzamido)benzoic acid is a promising candidate for the synthesis of new metal complexes with interesting structural, magnetic, and optical properties.

Concluding Remarks and Future Research Perspectives

Synthesis of Key Findings on 2-(N-methyl-2-aminobenzamido)benzoic acid

2-(N-methyl-2-aminobenzamido)benzoic acid is a structurally intriguing molecule within the broader class of anthranilic acid derivatives. While direct research on this specific compound is limited, a comprehensive understanding can be inferred from the extensive studies on its analogs. Its synthesis is achievable through standard amide bond formation reactions. The molecule possesses key functional groups—a carboxylic acid, a primary amine, and a tertiary amide—that dictate its chemical properties and potential reactivity, including the propensity for intramolecular cyclization to form heterocyclic systems like quinazolinones.

Identification of Open Questions and Emerging Research Frontiers

The lack of specific experimental data for 2-(N-methyl-2-aminobenzamido)benzoic acid presents several open questions and opportunities for future research:

Definitive Synthesis and Characterization: The development and optimization of a high-yield synthetic route specifically for this compound, followed by its full spectroscopic and crystallographic characterization, are essential first steps.

Exploration of Reactivity: A systematic study of its reactivity, particularly its propensity for intramolecular cyclization under various conditions to form novel heterocyclic structures, could be a fruitful area of investigation.

Biological Screening: Given the wide range of biological activities reported for related anthranilic acid amides and benzamides, including antimicrobial, anti-inflammatory, and anticancer properties, a thorough biological screening of this compound is warranted. researchgate.netresearchgate.netnih.gov

Computational Modeling: In the absence of extensive experimental data, computational studies could predict its physicochemical properties, conformational preferences, and potential binding interactions with biological targets.

Broader Impact on Rational Drug Design and Chemical Innovation

The study of molecules like 2-(N-methyl-2-aminobenzamido)benzoic acid contributes to the broader fields of rational drug design and chemical innovation. Anthranilic acid and its derivatives are considered privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov Understanding the structure-activity relationships of this and related compounds can guide the design of new therapeutic agents with improved potency and selectivity.

The exploration of the synthesis and reactivity of such molecules also drives innovation in synthetic methodology, potentially leading to the discovery of new reactions and the construction of novel and complex molecular architectures. The versatility of the anthranilic acid scaffold ensures that its derivatives will continue to be a rich source of new discoveries in both chemistry and pharmacology. ekb.eg

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.